1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine
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Overview
Description
1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex compound that may interact with various targets. The pyrrolidine ring, a common feature in this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Compounds with a pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
Modifications have been made to similar compounds to improve their pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may have kinase inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyrrolidin-2-one: Contains a lactam ring, offering different biological activities.
Pyrrolidin-1-ylbenzonitrile: Features a nitrile group instead of a sulfonyl group
Uniqueness: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine stands out due to its unique combination of a sulfonyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
pyrrolidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(16-9-1-2-10-16)13-5-7-14(8-6-13)21(19,20)17-11-3-4-12-17/h5-8H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRWKGFGXMNVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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